

A Technical Guide to 4-Aminobenzohydrazide: Commercial Availability, Purity, and Experimental Applications

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Compound of Interest

Compound Name: 4-Aminobenzohydrazide

Cat. No.: B1664622

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzohydrazide, a versatile molecule with significant applications in medicinal chemistry and drug development, serves as a crucial building block for the synthesis of various therapeutic agents and is a well-established inhibitor of myeloperoxidase (MPO). This technical guide provides an in-depth overview of its commercial sources, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its mechanism of action as an MPO inhibitor through a detailed signaling pathway diagram and outlines a typical experimental workflow for its application in research settings.

Commercial Sources and Purity

4-Aminobenzohydrazide is readily available from a variety of chemical suppliers. The purity of the commercially available compound is crucial for reliable experimental outcomes, and suppliers typically provide a certificate of analysis detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Supplier	Stated Purity	Analytical Method(s)
Sigma-Aldrich	95%	Not specified on product page, but certificates of analysis are available.[1]
MedChemExpress	99.21%	HPLC, NMR[2]
Selleck Chemicals	99.96%	NMR, HPLC[3]
CP Lab Safety	min 98% (HPLC)	HPLC[4][5]
Sciedco	Min. 98.0 (HPLC,T)	HPLC[6]
TargetMol Chemicals Inc.	99.88%	Not specified[4]
AbMole BioScience	≥99.0%	Not specified[2]

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol [7]
Appearance	White to off-white crystalline powder[7]
Melting Point	225-227 °C (lit.)[1]
Solubility	Soluble in DMSO, dilute acids, and partly miscible in water.[8][9]

Experimental Protocols

Synthesis of 4-Aminobenzohydrazide

The most common laboratory synthesis of **4-aminobenzohydrazide** involves the hydrazinolysis of an ester of 4-aminobenzoic acid, typically ethyl 4-aminobenzoate, with hydrazine hydrate.

Materials:

- Ethyl 4-aminobenzoate
- Hydrazine hydrate (85% or higher)
- Ethanol (95% or absolute)
- Distilled water
- Round-bottom flask with reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Beakers and Erlenmeyer flasks

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-aminobenzoate in ethanol.
- Cautiously add an excess of hydrazine hydrate to the suspension.^[10] The molar ratio of hydrazine hydrate to the ester is typically in the range of 3:1 to 5:1.
- Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from a few hours to overnight (e.g., 18 hours).^[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Reduce the volume of the solvent under reduced pressure using a rotary evaporator.^[10]
- The resulting crude product can be induced to crystallize by cooling in an ice bath.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.^[10]

- Wash the crystals with a small amount of cold ethanol or an ethanol-ether mixture to remove soluble impurities.[10]
- Dry the purified **4-aminobenzohydrazide** in a desiccator or a vacuum oven at a moderate temperature.

Purification by Recrystallization

For higher purity, the synthesized or commercially obtained **4-aminobenzohydrazide** can be further purified by recrystallization.

Materials:

- Crude **4-aminobenzohydrazide**
- Recrystallization solvent (e.g., ethanol, methanol, or water)[11]
- Erlenmeyer flasks
- Hot plate
- Gravity filtration setup (funnel and filter paper)
- Büchner funnel and filter paper
- Ice bath

Procedure:

- In an Erlenmeyer flask, dissolve the crude **4-aminobenzohydrazide** in a minimum amount of a suitable boiling solvent (e.g., ethanol).[11][12]
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.[13]
- Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
[2][9]

- Allow the hot, clear filtrate to cool slowly to room temperature, which promotes the formation of larger, purer crystals.[\[2\]](#)[\[12\]](#)
- Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of the crystals.[\[2\]](#)
- Collect the purified crystals by vacuum filtration.[\[2\]](#)
- Wash the crystals with a small amount of the ice-cold recrystallization solvent.
- Dry the crystals to obtain pure **4-aminobenzohydrazide**.

Analytical Methods for Purity Assessment

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of **4-aminobenzohydrazide**. A reversed-phase C18 column is commonly used.

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient and composition will depend on the specific column and instrument.
- Detection: UV detection at a wavelength where **4-aminobenzohydrazide** has significant absorbance (e.g., around 285 nm).
- Analysis: The purity is determined by integrating the peak area of **4-aminobenzohydrazide** and comparing it to the total area of all peaks in the chromatogram.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure and assess the purity of **4-aminobenzohydrazide**.

- Solvent: Typically, deuterated dimethyl sulfoxide (DMSO-d_6) is used due to the good solubility of the compound.
- ^1H NMR Spectrum of **4-Aminobenzohydrazide** (in DMSO-d_6):

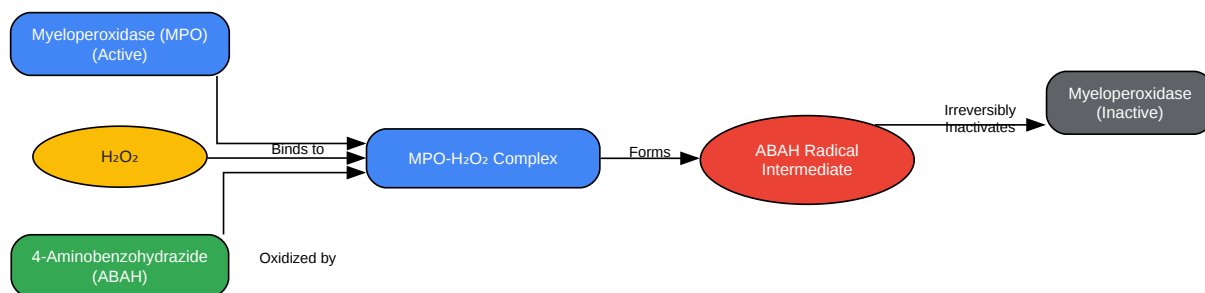
- Aromatic protons appear as two doublets in the range of δ 6.5-7.7 ppm.
- The protons of the primary amine ($-\text{NH}_2$) on the aromatic ring appear as a broad singlet.
- The protons of the hydrazide group ($-\text{NH}-\text{NH}_2$) appear as distinct signals, often as broad singlets. The exact chemical shifts can vary with concentration and temperature.
- Purity Assessment: The presence of unexpected peaks in the spectrum indicates impurities. Integration of the peaks corresponding to the compound versus those of impurities can provide a quantitative measure of purity.

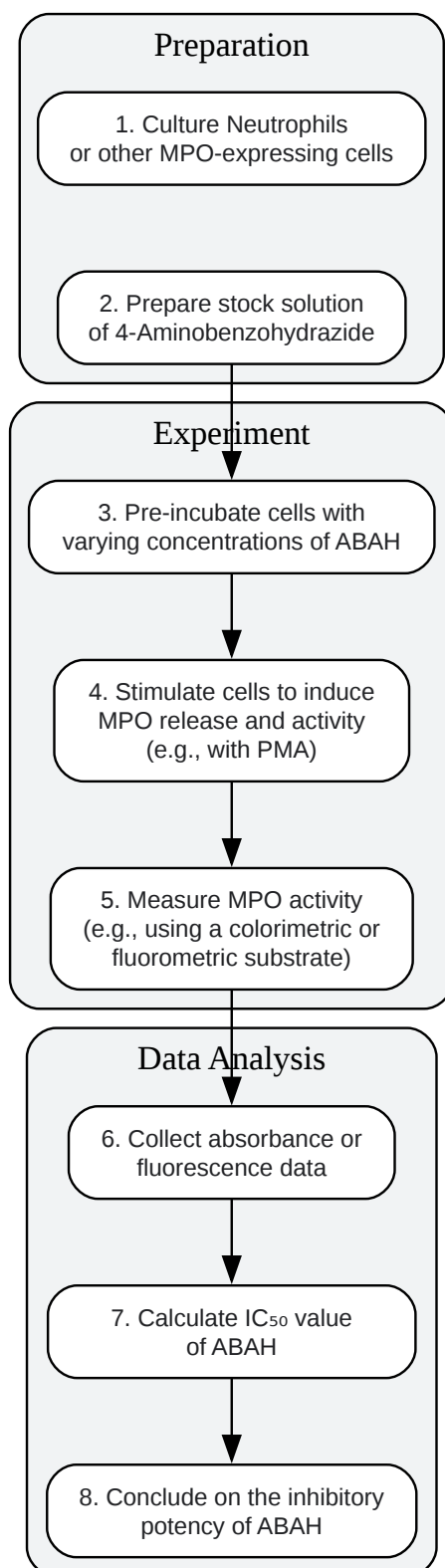
Applications in Research and Drug Development

4-Aminobenzohydrazide is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various diseases.^{[2][3]}

Signaling Pathway of Myeloperoxidase Inhibition

The following diagram illustrates the mechanism of MPO inhibition by **4-aminobenzohydrazide** (ABAH). MPO, in the presence of hydrogen peroxide (H_2O_2), converts ABAH into a reactive radical intermediate. This radical can then interact with the enzyme, leading to its irreversible inactivation.





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